molecular formula C8H6ClNO4 B066399 3-Chloro-4-nitrophenylacetic acid CAS No. 163395-25-3

3-Chloro-4-nitrophenylacetic acid

Cat. No. B066399
CAS RN: 163395-25-3
M. Wt: 215.59 g/mol
InChI Key: KSQUWMUXPVUNQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-nitrophenylacetic acid involves various chemical reactions and methodologies. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for heterocyclic oriented synthesis, leading to the preparation of substituted nitrogenous heterocycles (Křupková et al., 2013). Similarly, the synthesis of 3,4-(methylenedioxy)phenylacetic acid through a three-step reaction using piperonal aldehyde as the raw material demonstrates the versatility in synthesizing complex organic compounds (Xue-lian, 2007).

Molecular Structure Analysis

Co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various agents have been synthesized to investigate synthon motifs, demonstrating the compound's ability to form multicomponent crystals through specific intermolecular interactions (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

Alkaline-earth metal salts of 4-Nitrophenylacetic acid have been synthesized, revealing insights into the chemical reactions and properties of nitrophenylacetic acid derivatives. These compounds exhibit unique crystal structures and thermal properties, indicating the reactivity and stability of these salts under various conditions (Srinivasan et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to 3-Chloro-4-nitrophenylacetic acid can be deduced from their synthesis and structural analysis. For example, the crystallographic and thermal analysis of co-crystals provides insights into their stability, melting points, and other physical characteristics essential for their practical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of 3-Chloro-4-nitrophenylacetic acid derivatives, can be inferred from studies on related compounds. The synthesis of alkyl-2-{[3-(3'-chloro-4'-nitrophenyl)-2-oxo-3,4-dihydro-2H-1,3,2 λ 5 -benzoxazaphosphinin-2-yl]amino} alkanoates demonstrates the compound's ability to undergo complex reactions, leading to compounds with significant antibacterial and antifungal activity (Kumar et al., 2010).

Safety and Hazards

3-Chloro-4-nitrophenylacetic acid is primarily used for research and development and is not intended for medicinal, household, or other uses . Specific safety data and hazards were not found in the search results .

Future Directions

While specific future directions for 3-Chloro-4-nitrophenylacetic acid were not found, it’s worth noting that compounds with similar structures are being studied for their potential biological activity .

properties

IUPAC Name

2-(3-chloro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUWMUXPVUNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrophenylacetic acid

CAS RN

163395-25-3
Record name 2-(3-chloro-4-nitrophenyl)acetic acid
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